molecular formula C9H7NO2 B016596 7-Aminocoumarin CAS No. 19063-57-1

7-Aminocoumarin

Cat. No. B016596
CAS RN: 19063-57-1
M. Wt: 161.16 g/mol
InChI Key: RRHXPUCIXLAHIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-aminocoumarin derivatives has been explored through various methods. One approach involves heterobifunctional fluorescent reagents of coumarin type, which possess a rigidized or un-rigidized amino group at position 7 and a carboxylic function at positions 3 or 4. These compounds have been compared to 7-amino-4-methylcoumarin to study the influence of the amino group's rotation freedom and the position of the acid function on fluorescence properties (Besson, Coudert, & Guillaumet, 1991). Additionally, microwave irradiation on solid support (graphite/montmorillonite K10) has facilitated the efficient synthesis of 7-aminocoumarins via the Pechmann reaction, highlighting a novel methodology that combines thermal effects with the acidic catalyst role of the clay (Frère, Thiéry, & Besson, 2001).

Molecular Structure Analysis

The molecular and crystal structures of this compound derivatives have been a subject of study to understand their photophysical properties better. For example, the crystal structure of 8-acetyl-7-[2-(1-morpholino)ethoxy]4-methylchromen-2-one revealed the main driving forces for the supramolecular structure are the C-H⋯O hydrogen bonds and the π⋯π intermolecular interactions (Trykowska Konc et al., 2011).

Chemical Reactions and Properties

7-Aminocoumarins undergo various photochemical reactions that result in new compounds with unique properties. One study described the photolysis of 3-iodo-4-methyl-7-diethylaminocoumarin with olefins, leading to 7-aminocoumarins with an unsaturated substituent in the 3 position. The regiospecificity and stereospecificity of these photoreactions were established, along with their spectral-luminescence characteristics (Gordeeva et al., 1990).

Physical Properties Analysis

The physical properties of this compound derivatives, especially their fluorescent characteristics, have been extensively studied. For instance, the fluorescent properties of certain heterobifunctional 7-aminocoumarins have been described, highlighting the influence of molecular structure modifications on their fluorescence behavior (Kitamura et al., 2007).

Chemical Properties Analysis

Investigations into the chemical properties of this compound derivatives have revealed their interactions and behavior in various environments. A study on the rotational reorientation dynamics of these derivatives in polar solvents showcased the effects of hydrogen bonding on their photophysical behavior, offering insights into their excited-state dynamics and the strengthening of specific hydrogen bonds (Zhou et al., 2009).

Scientific Research Applications

  • Neurodegenerative Diseases : 7-Amidocoumarins have shown potential as multitarget agents against Parkinson's and Alzheimer's diseases. The modulation of substitution patterns within the coumarin scaffold plays a significant role in this application (Rodríguez-Enríquez et al., 2020).

  • Antimalarial Agents : Derivatives of 7-aminocoumarin, particularly those with substitutions at the 7-amino position, have been identified as novel falcipain-3 inhibitors, indicating potential as new antimalarial agents (Chintakrindi et al., 2012).

  • Textile Industry : 3-Phenyl-7-aminocoumarin is an important intermediate for synthesizing 7-substituted coumarin fluorescent brighteners, widely used in textile printing and dyeing, and plastic processing (Cheng De-wen, 2007).

  • Antitubercular Agent : 7-Amino-4-methylcoumarin has demonstrated in vitro antitubercular potential, possibly synergizing with isoniazid/rifampicin and targeting mycolic acid (Tandon et al., 2011).

  • Selective Estrogen Receptor Down-Regulators : 7-Hydroxycoumarins have potential as oral selective estrogen receptor down-regulators, with implications for antitumor effects and improved bioavailability compared to other compounds (Degorce et al., 2015).

  • Carbonic Anhydrase Inhibitors : 7-Amino-3,4-dihydro-1H-quinolin-2-one, similar to substituted coumarins, effectively inhibits α-carbonic anhydrases without hydrolyzing the lactam ring, offering a new class of inhibitors distinct from coumarins (Vullo et al., 2015).

  • Anti-Inflammatory Agents : 7-Hydroxycoumarin derivatives bind to human serum albumin, playing a crucial role in drug transport and delivery, indicating potential as anti-inflammatory agents (Yeggoni et al., 2014).

  • Synthesis Methodology : A simple, inexpensive, and transition-metal-free method for synthesizing N-substituted 7-aminocoumarins from 7-hydroxycoumarins has been developed, providing access to various N-alkyl and N-aryl products (Lippe et al., 2022).

  • Molecular Fluorescence Sensor : A molecular fluorescence sensor based on amino coumarin can effectively detect saccharides in biological cells (Sandanayake et al., 1995).

Mechanism of Action

Target of Action

7-Aminocoumarin, a member of the aminocoumarin class of antibiotics, primarily targets the DNA gyrase enzyme . This enzyme plays a crucial role in bacterial cell division . The aminocoumarin antibiotics bind tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .

Mode of Action

The mode of action of this compound involves its interaction with the DNA gyrase enzyme. It competes with ATP for binding to the B subunit of this enzyme and inhibits the ATP-dependent DNA supercoiling catalyzed by gyrase . X-ray crystallography studies have confirmed binding at the ATP-binding site located on the gyrB subunit of DNA gyrase .

Biochemical Pathways

The aminocoumarin antibiotics, including this compound, are known to affect the DNA supercoiling process, which is an essential part of bacterial DNA replication . By inhibiting the DNA gyrase enzyme, these antibiotics disrupt the normal functioning of this pathway, leading to the cessation of bacterial cell division .

Pharmacokinetics

It is known that the clinical use of this class of antibiotics has been restricted due to their low water solubility, low activity against gram-negative bacteria, and toxicity in vivo . These factors significantly impact the bioavailability of these compounds.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial cell division. By binding to the DNA gyrase enzyme and preventing DNA supercoiling, this compound effectively halts the replication of bacterial DNA . This leads to the cessation of bacterial growth and proliferation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s low water solubility can limit its effectiveness in aqueous environments . Additionally, its low activity against gram-negative bacteria suggests that it may be less effective in environments dominated by these types of bacteria

Safety and Hazards

When handling 7-Aminocoumarin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

7-aminochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXPUCIXLAHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172557
Record name 7-Aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19063-57-1
Record name 7-Aminocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19063-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019063571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINOCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIG3W0095R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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